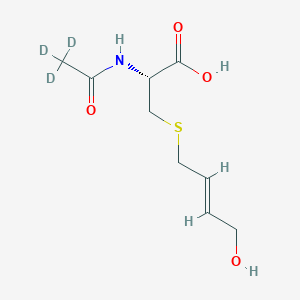
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine. This compound is often used in biochemical research, particularly in the study of metabolic pathways and the identification of biomarkers. The deuterium labeling helps in tracing the metabolic fate of the compound in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 4-hydroxy-2-buten-1-yl bromide.
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Substitution Reaction: The acetylated cysteine undergoes a substitution reaction with 4-hydroxy-2-buten-1-yl bromide in the presence of a base such as sodium hydroxide.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through exchange reactions in deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of cysteine and related compounds.
Medicine: Used in the identification of biomarkers for diseases.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 involves its incorporation into metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the compound’s metabolic fate. The compound interacts with various enzymes and proteins, providing insights into its biochemical role.
相似化合物的比较
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine: The non-deuterated analog.
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine Methyl Ester: A methyl ester derivative.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms make it easier to differentiate the compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques.
属性
分子式 |
C9H15NO4S |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |
InChI 键 |
CGYFKBWVTSXRDZ-JWVBMALBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCC=CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

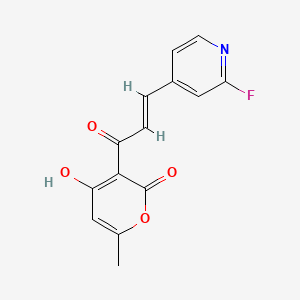
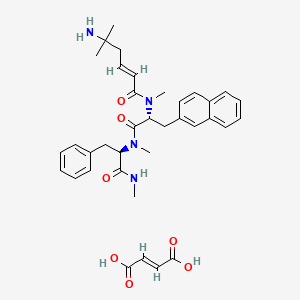
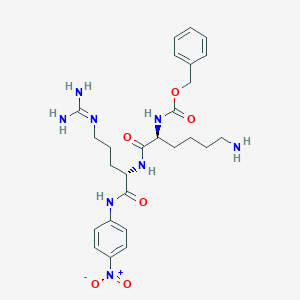
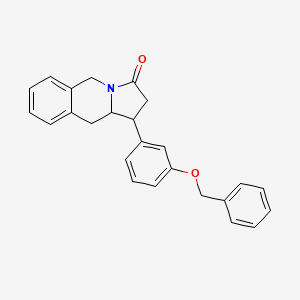

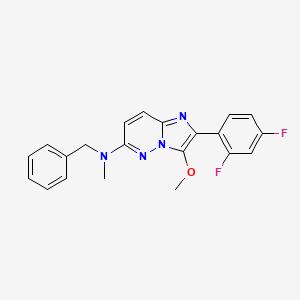
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
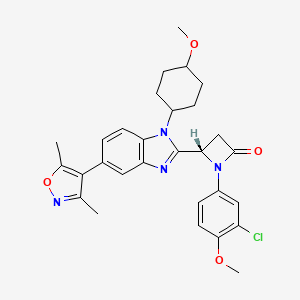

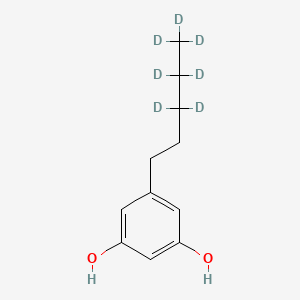
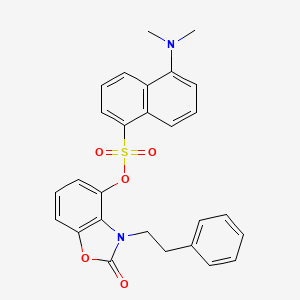
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
